tert-Butyl6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of tert-Butyl 6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate consists of a pyrazole ring fused to a pyridine ring, with a tert-butyl ester and a nitro group as substituents.
Preparation Methods
The synthesis of tert-Butyl 6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-ketoester or a β-diketone.
Fusion with the pyridine ring: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction.
Introduction of the nitro group: The nitro group can be introduced via nitration using nitric acid or a nitrating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst
Chemical Reactions Analysis
tert-Butyl 6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions
Scientific Research Applications
Medicinal Chemistry: It has been evaluated for its activity as a kinase inhibitor, particularly targeting tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Biological Research: The compound has been used as a tool to study the biological pathways involving TRKs and other related kinases.
Industrial Applications:
Mechanism of Action
The mechanism of action of tert-Butyl 6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves the inhibition of kinase activity. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling pathways involved in cell proliferation, differentiation, and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
tert-Butyl 6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can be compared with other pyrazolopyridine derivatives such as:
tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-5-carboxylate: This compound has a similar structure but lacks the nitro group, which may result in different biological activities.
tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: This compound has a different fusion pattern of the pyrazole and pyridine rings, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C11H12N4O4 |
---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
tert-butyl 6-nitropyrazolo[4,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12N4O4/c1-11(2,3)19-10(16)14-9-4-7(15(17)18)5-12-8(9)6-13-14/h4-6H,1-3H3 |
InChI Key |
HXXMSIMHOKEPEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)N=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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